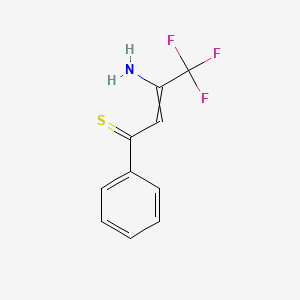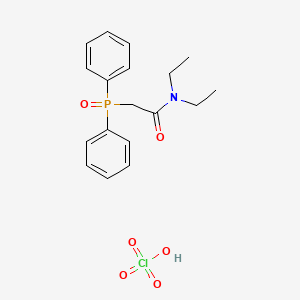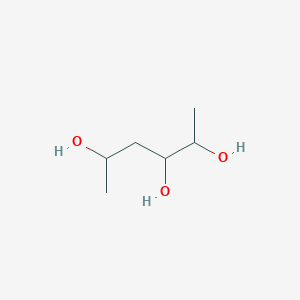
N-Propylcyclobutanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propylcyclobutanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is particularly interesting due to its unique structural features, which include a cyclobutane ring and a propyl group attached to the nitrogen atom. The presence of the cyclobutane ring introduces strain into the molecule, making it a subject of interest in various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylcyclobutanimine typically involves the reaction of cyclobutanone with propylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The general reaction scheme is as follows: [ \text{Cyclobutanone} + \text{Propylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Propylcyclobutanimine can undergo various types of chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Oxidation: Propylcyclobutanenitrile
Reduction: N-Propylcyclobutylamine
Substitution: Various substituted imines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Propylcyclobutanimine has found applications in several fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Propylcyclobutanimine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the strain in the cyclobutane ring can influence its reactivity, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanimine: Lacks the propyl group, making it less sterically hindered.
N-Methylcyclobutanimine: Contains a methyl group instead of a propyl group, affecting its reactivity and steric properties.
N-Ethylcyclobutanimine: Contains an ethyl group, offering a middle ground between the methyl and propyl derivatives.
Uniqueness: N-Propylcyclobutanimine stands out due to the presence of the propyl group, which introduces additional steric hindrance and influences its chemical reactivity. This makes it a valuable compound for studying the effects of steric factors on imine chemistry.
Eigenschaften
CAS-Nummer |
91853-61-1 |
|---|---|
Molekularformel |
C7H13N |
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
N-propylcyclobutanimine |
InChI |
InChI=1S/C7H13N/c1-2-6-8-7-4-3-5-7/h2-6H2,1H3 |
InChI-Schlüssel |
WRWSTCRITVKXBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)

![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
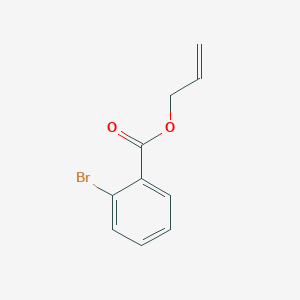
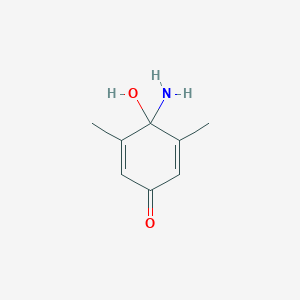
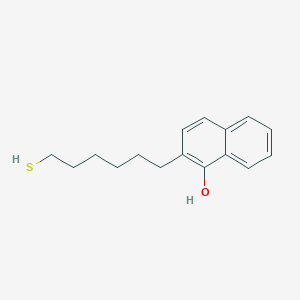
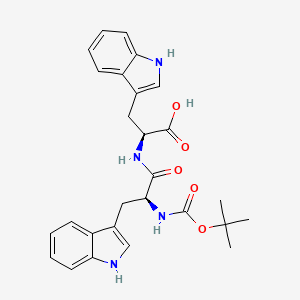

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
